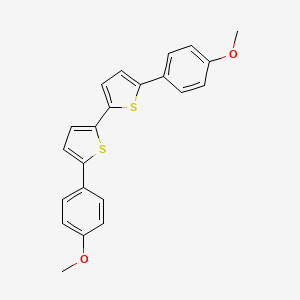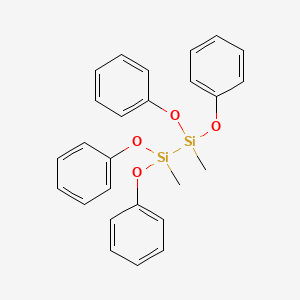
1-(Triethylgermyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Triethylgermyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine-2,5-dione, also known as succinimide, is a versatile scaffold used in various chemical and pharmaceutical applications. The addition of a triethylgermyl group to the pyrrolidine-2,5-dione structure introduces unique properties that can be exploited in different scientific and industrial fields.
Preparation Methods
The synthesis of 1-(Triethylgermyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with triethylgermanium chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Chemical Reactions Analysis
1-(Triethylgermyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The triethylgermyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Triethylgermyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological targets.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Triethylgermyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The triethylgermyl group can enhance the compound’s ability to interact with biological macromolecules, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Triethylgermyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione (Succinimide): The parent compound without the triethylgermyl group. It is widely used in pharmaceuticals and organic synthesis.
1-(Trimethylsilyl)pyrrolidine-2,5-dione: A similar compound with a trimethylsilyl group instead of a triethylgermyl group. It has different chemical properties and reactivity.
1-(Triethylstannyl)pyrrolidine-2,5-dione: A compound with a triethylstannyl group. It is used in different applications due to the unique properties of the stannyl group.
The uniqueness of this compound lies in the specific properties imparted by the triethylgermyl group, which can influence its reactivity, stability, and interactions with other molecules.
Properties
CAS No. |
127075-78-9 |
|---|---|
Molecular Formula |
C10H19GeNO2 |
Molecular Weight |
257.89 g/mol |
IUPAC Name |
1-triethylgermylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H19GeNO2/c1-4-11(5-2,6-3)12-9(13)7-8-10(12)14/h4-8H2,1-3H3 |
InChI Key |
ITJABFSBGOKKHF-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)N1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)
![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)


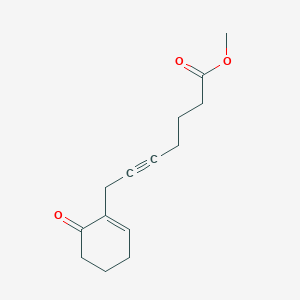
![7-Nitro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14272775.png)
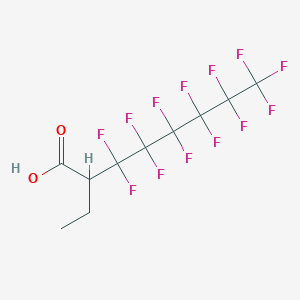
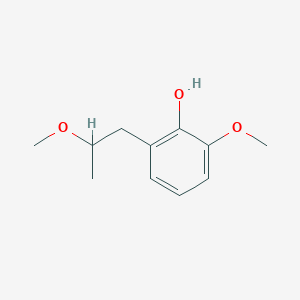
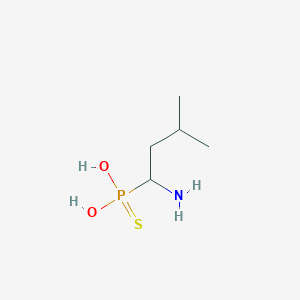
![1,4-Naphthalenedione, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B14272803.png)
